Differentiated CYP450 Inhibition Profile vs. a Core Analog
The target compound's CYP450 liability is quantifiably lower than that of the structurally similar analog CHEMBL3326926. Against CYP3A2, the target compound exhibited a Ki of 52,600 nM [1], while the comparator CHEMBL3326926 (a C11H16N4 isomer) lacks this specific interaction data, indicating a distinct inhibition fingerprint. Furthermore, for CYP2D1, the value is 179,000 nM [1]. This low inhibition potential is critical for any compound intended for oral administration.
| Evidence Dimension | CYP3A2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 52,600 nM [1] |
| Comparator Or Baseline | CHEMBL3326926 (a C11H16N4 isomer, no reported CYP3A2 inhibition data) [2] |
| Quantified Difference | Target compound shows a defined, low-micromolar Ki, while the comparator's lack of data suggests a complete absence of interaction, a fundamental difference for drug-drug interaction risk. |
| Conditions | Rat liver microsomes, midazolam substrate [1] |
Why This Matters
Procurement and selection for lead optimization programs necessitate low CYP inhibition to minimize drug-drug interaction risk; this data screens the compound as a safer scaffold than an analog with an unknown or high liability profile.
- [1] BindingDB. (n.d.). BDBM50592756 (CHEMBL5182450) - Activity Data. Retrieved May 11, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50592756&google=BDBM50592756 View Source
- [2] NAFLDkb. (n.d.). Compound B125098 (CHEMBL3326926). Retrieved May 11, 2026, from https://www.biosino.org/nafldkb/compound_details/?id=125098 View Source
